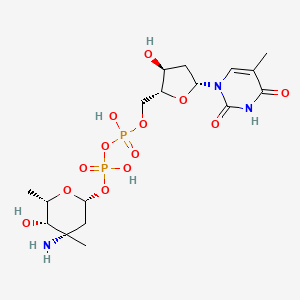

dTDP-beta-L-vancosamine

描述

Structure

3D Structure

属性

分子式 |

C17H29N3O13P2 |

|---|---|

分子量 |

545.4 g/mol |

IUPAC 名称 |

[(2R,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C17H29N3O13P2/c1-8-6-20(16(24)19-15(8)23)12-4-10(21)11(31-12)7-29-34(25,26)33-35(27,28)32-13-5-17(3,18)14(22)9(2)30-13/h6,9-14,21-22H,4-5,7,18H2,1-3H3,(H,25,26)(H,27,28)(H,19,23,24)/t9-,10-,11+,12+,13+,14+,17-/m0/s1 |

InChI 键 |

HRODALWRJULFHW-SWNFMPTGSA-N |

手性 SMILES |

C[C@H]1[C@H]([C@@](C[C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)(C)N)O |

规范 SMILES |

CC1C(C(CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)(C)N)O |

产品来源 |

United States |

Biosynthesis of Dtdp Beta L Vancosamine

Precursor Derivation from Primary Metabolism

The journey to dTDP-beta-L-vancosamine starts with a readily available molecule derived from central carbohydrate metabolism.

dTDP-D-Glucose as an Initial Substrate

The biosynthesis is initiated with dTDP-D-glucose, a nucleotide-activated sugar. This molecule serves as the foundational building block upon which a series of enzymatic modifications will occur. The formation of dTDP-D-glucose itself is a critical upstream step, often catalyzed by glucose-1-phosphate thymidylyltransferase. frontiersin.org

Conversion to dTDP-4-keto-6-deoxy-D-glucose

The first committed step in the pathway is the conversion of dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose. This reaction is catalyzed by the enzyme dTDP-D-glucose 4,6-dehydratase (also known as RmlB). koreascience.krrcsb.org This enzyme facilitates an intramolecular oxidation-reduction reaction, resulting in the removal of a water molecule and the formation of a keto group at the C-4 position and a deoxy function at the C-6 position. koreascience.krrcsb.org This intermediate, dTDP-4-keto-6-deoxy-D-glucose, is a key branch point in the biosynthesis of many deoxysugars found in natural products. researchgate.netacs.org

Enzymatic Cascade for dTDP-L-Vancosamine Formation

Following the formation of the key 4-keto-6-deoxy intermediate, a dedicated suite of enzymes carries out a series of intricate transformations to produce dTDP-L-vancosamine. The biosynthesis of the closely related sugar, dTDP-L-epivancosamine, found in chloroeremomycin (B1668801), has been extensively studied and provides a model for the vancosamine (B1196374) pathway. frontiersin.orgresearchgate.netnih.gov The enzymes involved in this cascade are typically encoded within the glycopeptide antibiotic biosynthetic gene cluster. nih.govnih.gov

Initial Deoxygenation and Keto-Group Formation

The subsequent steps involve further modifications of the sugar ring. While the exact initial steps for L-vancosamine can be inferred from related pathways, a key transformation is the removal of the hydroxyl group at the C-2 position. researchgate.netresearchgate.net

C-2' Deoxygenation

A crucial modification in the pathway is the deoxygenation at the C-2' position of the sugar ring. researchgate.netresearchgate.netnih.gov This reaction is a critical step in the formation of the 2,3,6-trideoxysugar backbone characteristic of vancosamine. researchgate.net In the biosynthesis of the related sugar dTDP-L-epivancosamine, this step is catalyzed by an enzyme designated EvaA. researchgate.netnih.gov

C-3' Amination and Methylation

The introduction of the characteristic amino and methyl groups at the C-3' position is a hallmark of vancosamine biosynthesis. researchgate.netresearchgate.netnih.gov This transformation is a multi-step process. First, a transaminase introduces an amino group at the C-3' position, often utilizing an amino acid like glutamate (B1630785) as the amine donor. acs.orgrsc.org Subsequently, a methyltransferase adds a methyl group to this newly installed amino group. nih.govrsc.org In the biosynthesis of dTDP-L-epivancosamine, these reactions are carried out by the enzymes EvaB (amination) and EvaC (methylation). nih.govrsc.org

C-5' Epimerization by Specific Enzymes (e.g., EvaD-like proteins)

A critical step in the formation of this compound is the inversion of stereochemistry at the C-5' position, which converts the sugar from the D- to the L-configuration. rsc.orgrsc.org This reaction is catalyzed by a C-5' epimerase, an enzyme exemplified by EvaD and its orthologs. wikipedia.orgacs.org EvaD is a protein with a structure similar to RmlC-like enzymes, which are typically involved in dTDP-L-rhamnose biosynthesis. researchgate.netresearchgate.net

While archetypal RmlC enzymes catalyze a double epimerization at both the C-3' and C-5' positions of dTDP-4-keto-6-deoxy-D-glucose, EvaD displays very low activity for this dual reaction. researchgate.netresearchgate.net Instead, its primary and highly specific function within this pathway is the epimerization at the C-5' position of the dTDP-sugar intermediate. rsc.orgrsc.orgresearchgate.net This reaction occurs after earlier modifications, including C-2' deoxygenation, C-3' amination, and C-3' methylation, have already taken place. acs.orgnih.gov The high-resolution structure of EvaD reveals that subtle changes in the enzyme's active site, specifically the repositioning of a key tyrosine residue, are responsible for its altered substrate profile and specialized C-5' epimerase activity. researchgate.net

C-4' Ketoreduction to Yield the L-Stereochemistry (e.g., VcaE)

The final step in the biosynthesis of this compound is the stereospecific reduction of the ketone at the C-4' position. rsc.orgrsc.orgwikipedia.org This crucial reaction is catalyzed by a C-4' ketoreductase. In the vancomycin (B549263) biosynthetic gene cluster, this enzyme is named VcaE. frontiersin.orgnih.gov The function of VcaE is to reduce the C-4' keto group of the intermediate, dTDP-L-4-oxovancosamine, to a hydroxyl group, thereby forming the final product, this compound. frontiersin.orgnih.gov

The stereochemical outcome of this reduction is paramount. VcaE specifically produces the α-hydroxyl configuration at C-4', which defines the L-lyxo-hexopyranose stereochemistry of vancosamine. rsc.orgwikipedia.org This reduction is dependent on the cofactor NADH or NADPH. wikipedia.org The specificity of this ketoreductase is a key determinant distinguishing the vancosamine pathway from that of its epimer, L-4-epi-vancosamine. frontiersin.orgnih.gov

| Enzyme (Ortholog) | Gene (Cluster) | Function | Substrate | Product |

|---|---|---|---|---|

| EvaD (VcaD) | evaD (cep), vcaD (vcm) | C-5' Epimerization | dTDP-3-methylamino-4-keto-2,3,6-trideoxy-D-glucose intermediate | dTDP-L-4-oxovancosamine |

| VcaE | vcaE (vcm) | C-4' Ketoreduction | dTDP-L-4-oxovancosamine | This compound |

Comparative Biosynthesis with Related L-Deoxysugars

The biosynthetic pathway for this compound shares many features with those of other L-deoxysugars, yet diverges at critical enzymatic steps, leading to a variety of final structures.

Differentiation from dTDP-beta-L-4-epi-vancosamine Biosynthesis (EvaA-E pathway)

The biosynthesis of this compound and its C-4' epimer, dTDP-beta-L-4-epi-vancosamine, are remarkably similar, differing only in the final enzymatic step. wikipedia.org The pathway for L-4-epi-vancosamine, a component of the antibiotic chloroeremomycin, is governed by the EvaA-E set of enzymes. frontiersin.orgnih.govnih.gov In contrast, the L-vancosamine pathway utilizes the homologous VcaA-E enzymes found in the vancomycin (vcm) gene cluster. nih.gov

The initial four steps, catalyzed by EvaA-D and VcaA-D respectively, are functionally identical, involving C-2' deoxygenation, C-3' amination, C-3' methylation, and C-5' epimerization. acs.orgnih.govnih.gov The critical point of divergence is the stereospecificity of the C-4' ketoreductase. frontiersin.orgnih.gov While VcaE reduces the C-4' ketone to an axial hydroxyl group (α-OH) to yield L-vancosamine, the enzyme EvaE catalyzes the reduction to an equatorial hydroxyl group (β-OH), resulting in the formation of L-4-epi-vancosamine. rsc.orgwikipedia.orgnih.gov This minor difference in enzyme function leads to the production of distinct C-4' stereoisomers that are incorporated into different glycopeptide antibiotics. wikipedia.orgfrontiersin.org

Enzymology of Dtdp Beta L Vancosamine Processing

Enzymes Involved in dTDP-beta-L-vancosamine Formation

The biosynthesis of this compound is a multi-step enzymatic cascade that begins with the precursor dTDP-D-glucose. wikipedia.org In the chloroeremomycin (B1668801) producer, these enzymes are designated EvaA-E, while the vancomycin (B549263) biosynthetic cluster contains a homologous set of genes named vcaA-E. frontiersin.orgnih.gov The pathway involves a series of reactions including deoxygenation, amination, methylation, epimerization, and ketoreduction to transform the initial glucose scaffold into the final complex amino sugar. acs.orgnih.gov

Characterization of Key Enzymes in the Pathway (e.g., EvaA, EvaB, EvaC, EvaD, VcaE orthologs)

The conversion of the common intermediate dTDP-4-keto-6-deoxy-D-glucose to dTDP-L-vancosamine or its epimer, dTDP-L-epivancosamine, is accomplished by a dedicated suite of five enzymes. acs.orgnih.gov The functions of these enzymes have been elucidated through heterologous expression and in vitro reconstitution of the pathway. nih.gov

EvaA (Dehydratase): This enzyme initiates the core modifications by catalyzing a C-2 deoxygenation reaction. acs.org The mechanism involves the deprotonation at the C-3 position to form an enolate, which facilitates the elimination of the 2-hydroxyl group. wikipedia.org

EvaB (Transaminase): Following dehydration, EvaB, a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent aminotransferase, introduces an amino group at the C-3 position using L-glutamate as the ammonia (B1221849) source. wikipedia.orgacs.org

EvaC (Methyltransferase): EvaC is an S-adenosyl methionine (SAM)-dependent methyltransferase that adds a methyl group to the C-3 position of the sugar intermediate. wikipedia.orgacs.org This methylation occurs via an enolate intermediate. wikipedia.org

EvaD (Epimerase): This enzyme catalyzes the epimerization at the C-5 position, which inverts the stereochemistry from a D-sugar to the required L-sugar configuration. wikipedia.orgacs.org

EvaE/VcaE (Ketoreductase): The final step is the stereospecific reduction of the C-4 keto group, catalyzed by an NADH/NADPH-dependent reductase. wikipedia.org The specific ortholog present determines the final product. In the chloroeremomycin pathway, EvaE produces dTDP-L-epivancosamine, whereas in the vancomycin pathway, the VcaE ortholog yields dTDP-L-vancosamine. wikipedia.orgfrontiersin.orgnih.gov Minor differences in the amino acid sequences of these enzymes dictate the stereochemical outcome of the reduction. frontiersin.orgnih.gov

The table below summarizes the key enzymes and their respective functions in the vancosamine (B1196374) biosynthetic pathway.

| Enzyme | Gene (Vancomycin Cluster) | Function | Cofactor(s) |

| EvaA | vcaA | C-2 Deoxygenation (Dehydratase) | - |

| EvaB | vcaB | C-3 Amination (Transaminase) | PLP, L-glutamate |

| EvaC | vcaC | C-3 Methylation (Methyltransferase) | SAM |

| EvaD | vcaD | C-5 Epimerization (Epimerase) | - |

| EvaE | vcaE | C-4 Ketoreduction (Reductase) | NADH/NADPH |

Mechanistic Insights into Deoxygenation and Epimerization Reactions

The deoxygenation and epimerization steps are crucial for establishing the unique structure of vancosamine.

The C-2 deoxygenation catalyzed by EvaA is mechanistically distinct from the more common C-6 deoxygenation. It proceeds through the formation of a C2,3-enol intermediate that subsequently ketonizes to a TDP-3,4-diketo-2,6-dideoxy-D-glucose. rsc.org The presence of the C-4 keto group in the substrate is essential as it allows for the formation of a C-3 carbanion, which in turn assists in the elimination of the 2-OH group. rsc.org

The C-5 epimerization is catalyzed by EvaD, which converts the sugar from the D- to the L-configuration. rsc.org EvaD is an RmlC-like protein. researchgate.netresearchgate.net The general mechanism for this class of epimerases involves conserved histidine and tyrosine residues that function as the catalytic base and acid, respectively. researchgate.net The reaction proceeds via an enolate anion intermediate formed by the abstraction of a proton from the sugar by the conserved histidine. researchgate.net

Structural Biology of Biosynthetic Enzymes

Structural studies of the enzymes in the vancosamine pathway provide a deeper understanding of their function and mechanism.

The high-resolution structure of EvaD has been determined, offering insights into its active site. researchgate.net As an RmlC-like enzyme, its catalytic mechanism is believed to involve a conserved histidine and a tyrosine residue that act as a catalytic base and acid pair. researchgate.net The structure of EvaD revealed that while it belongs to the RmlC class, it has very low activity in the typical RmlC reaction, highlighting subtle but important differences in its active site that tailor it for its specific substrate in the vancosamine pathway. researchgate.netresearchgate.net

The enzymes of the vancosamine pathway belong to well-characterized protein superfamilies, which provides a framework for understanding their structure-function relationships.

EvaD (Epimerase): This enzyme is a member of the cupin superfamily . researchgate.netnih.gov Enzymes in this family, such as the archetypal RmlC, typically feature conserved histidine and tyrosine residues critical for catalysis. researchgate.net EvaD exhibits the characteristic fold of this superfamily. nih.gov

Other Pathway Enzymes: The initial enzyme of the broader deoxysugar pathway, dTDP-D-glucose 4,6-dehydratase, utilizes a short-chain dehydrogenase/reductase (SDR) structural fold. nih.gov Dehydratases that act on NDP-4-keto-6-deoxyhexoses to facilitate deoxygenation adjacent to the C4 carbonyl often adopt an aspartate aminotransferase (AAT) fold . nih.gov

The table below details the structural classification of key enzyme types in deoxysugar biosynthesis.

| Enzyme Type | Superfamily/Fold | Example Enzyme |

| Epimerase | Cupin Superfamily | EvaD |

| 4,6-Dehydratase | Short-Chain Dehydrogenase/Reductase (SDR) | RmlB |

| 3-Dehydratase | Aspartate Aminotransferase (AAT) | ColD |

Glycosyltransferases Utilizing this compound

Once synthesized, dTDP-L-vancosamine is utilized by specific glycosyltransferases (Gtfs) to glycosylate the heptapeptide (B1575542) aglycone, a crucial step in the maturation of vancomycin. nih.govebi.ac.uk These enzymes are typically encoded within the same biosynthetic gene cluster as the sugar synthesis enzymes. nih.gov

The vancosaminyltransferase GtfD, from the vancomycin biosynthetic pathway, catalyzes the attachment of L-vancosamine to a monoglucosylated heptapeptide intermediate. nih.govebi.ac.uk In contrast, the related glycosyltransferases GtfA and GtfC from the chloroeremomycin pathway use the stereoisomer dTDP-L-4-epi-vancosamine as their sugar donor. nih.govnih.gov

Structural and kinetic analyses of these glycosyltransferases have provided significant insights. GtfD and GtfA are members of the GT-B glycosyltransferase superfamily , characterized by a bidomain topology with N-terminal and C-terminal domains. ebi.ac.uknih.gov The nucleotide-sugar donor binds in a cleft between the two domains. ebi.ac.uk For GtfD, structural analysis has implicated Asp13 as a potential catalytic general base. ebi.ac.uk Similarly, in GtfA, the acceptor substrate's reactive hydroxyl group forms hydrogen bonds with the side chains of Ser-10 and Asp-13, identifying them as residues of potential catalytic importance. nih.gov The modular bidomain architecture of these enzymes, where the N-terminal domain binds the acceptor and the C-terminal domain binds the donor substrate, suggests potential for creating chimeric enzymes to generate novel antibiotics. nih.gov

The table below lists the key glycosyltransferases that utilize vancosamine or its epimer.

| Glycosyltransferase | Source Organism (Antibiotic) | Sugar Donor | Acceptor Substrate | Product |

| GtfD | Amycolatopsis orientalis (Vancomycin) | This compound | Desvancosaminyl-vancomycin (DVV) | Vancomycin |

| GtfA | Amycolatopsis orientalis (Chloroeremomycin) | dTDP-beta-L-4-epi-vancosamine | Desvancosaminyl-vancomycin (DVV) | Chloroorienticin B |

| GtfC | Amycolatopsis orientalis (Chloroeremomycin) | dTDP-beta-L-4-epi-vancosamine | Chloroorienticin B | Epivancomycin |

Devancosaminyl-vancomycin vancosaminetransferase (GtfD)

Devancosaminyl-vancomycin vancosaminetransferase, also known as GtfD, is a crucial enzyme in the biosynthesis of the glycopeptide antibiotic vancomycin. oup.comenzyme-database.org It is isolated from the bacterium Amycolatopsis orientalis and is responsible for the final glycosylation step in the production of vancomycin. oup.comenzyme-database.org

Catalytic Activity and Reaction Mechanism

GtfD catalyzes the transfer of a L-vancosamine moiety from the activated sugar donor, dTDP-β-L-vancosamine, to the acceptor molecule, devancosaminyl-vancomycin. This reaction results in the formation of vancomycin and the release of dTDP. oup.com

Reaction: dTDP-β-L-vancosamine + devancosaminyl-vancomycin → vancomycin + dTDP oup.com

GtfD belongs to the GT-B fold superfamily of glycosyltransferases. nih.govannualreviews.org The catalytic mechanism of inverting glycosyltransferases, like those in the GT-B family, typically involves a direct displacement SN2-like reaction. annualreviews.orgwikipedia.org This process is facilitated by an enzymatic base catalyst. annualreviews.org Structural and kinetic analyses of GtfD have identified Asp13 as the catalytic general base, with Thr10 potentially playing a secondary role. nih.gov The reaction proceeds with the inversion of the stereochemistry at the anomeric carbon of the sugar donor. wikipedia.org

| Substrate | Parameter | Value | Reference |

|---|---|---|---|

| devancosaminyl-vancomycin | Km | 16.3 µM | uniprot.org |

| Overall Reaction | kcat | 67.6 min-1 | uniprot.org |

Structural Characterization of GtfD and Ligand Interactions

The crystal structure of GtfD has been solved in a complex with TDP and its natural glycopeptide acceptor, providing a detailed view of its architecture at 2.0 Å resolution. nih.gov As a member of the GT-B glycosyltransferase superfamily, GtfD possesses a bidomain structure. nih.gov The TDP portion of the donor substrate binds in the cleft between the two domains, while the acceptor, devancosaminyl-vancomycin, binds in a deep crevice within the N-terminal domain. nih.govacs.org

Comparison with Other Glycosyltransferases (e.g., GtfA, GtfC)

In the biosynthesis of related glycopeptide antibiotics like chloroeremomycin, other glycosyltransferases such as GtfA and GtfC are involved. frontiersin.org These enzymes, while homologous to GtfD, exhibit distinct functionalities in terms of where they attach the sugar moieties. helsinki.fi

Regiospecificity of Glycosylation

The regiospecificity of these enzymes is a key differentiating factor. GtfD and GtfC both attach an aminosugar to the C-2 hydroxyl of the glucose unit on their respective glycopeptide scaffolds. enzyme-database.orgwikipedia.org In contrast, GtfA transfers the same sugar, 4-epi-L-vancosamine, to a different location: the benzylic hydroxyl group of the β-OH-Tyr-6 residue on the chloroeremomycin aglycone. wikipedia.orghelsinki.fi This demonstrates how structurally similar enzymes can evolve to glycosylate distinct sites on a common acceptor framework. helsinki.fi

| Enzyme | Sugar Donor | Acceptor Moiety | Glycosylation Site | Reference |

|---|---|---|---|---|

| GtfD | dTDP-β-L-vancosamine | devancosaminyl-vancomycin | C-2 OH of glucose | enzyme-database.orgwikipedia.org |

| GtfC | dTDP-L-4-epi-vancosamine | vancomycin pseudoaglycon | C-2 OH of glucose | enzyme-database.orgwikipedia.org |

| GtfA | dTDP-L-4-epi-vancosamine | chloroeremomycin aglycone | β-OH of Tyr-6 | wikipedia.orghelsinki.fi |

Donor and Acceptor Substrate Promiscuity

While some glycosyltransferases are highly specific, others display a degree of promiscuity, accepting modifications in their substrates. GtfC and GtfD exhibit moderately relaxed donor substrate specificities. wikipedia.org For instance, GtfD has been shown to utilize an unnatural acceptor, the glucosylated teicoplanin scaffold, and an unnatural donor, UDP-4-epi-vancosamine, to create a novel hybrid glycopeptide. acs.org This versatility makes GtfD a promising tool for the chemoenzymatic synthesis of new vancomycin analogues. wikipedia.org

Genetic and Genomic Context of Dtdp Beta L Vancosamine Pathways

Biosynthetic Gene Clusters (BGCs) Encoding dTDP-beta-L-vancosamine Synthesis

The genetic blueprints for this compound synthesis are embedded within the BGCs of glycopeptide antibiotics. These clusters are sprawling regions of the bacterial chromosome that house not only the genes for the sugar biosynthesis but also for the peptide backbone assembly, tailoring enzymes, and resistance mechanisms.

Identification and Annotation of Genes in Glycopeptide Antibiotic Clusters

The genes responsible for the synthesis of dTDP-L-vancosamine and its epimer, dTDP-L-epivancosamine, have been identified and annotated in the BGCs of several glycopeptide antibiotics. These discoveries have been pivotal in elucidating the enzymatic steps involved in their formation. pnas.orgnih.govnih.govfrontiersin.org

In the vancomycin-producing organism, Amycolatopsis orientalis, the vancomycin (B549263) BGC (vcm) contains a set of genes, vcaA-E, which are orthologs of the evaA-E genes found in the chloroeremomycin (B1668801) cluster. nih.govfrontiersin.org These genes are responsible for the conversion of the precursor dTDP-4-oxo-6-deoxy-D-glucose into dTDP-L-vancosamine. nih.gov The complete genome sequence of A. orientalis has confirmed the presence of this 64-kb vcm cluster. nih.gov

The chloroeremomycin BGC (cep) from Amycolatopsis orientalis (formerly Kibdelosporangium aridum) was one of the first to be sequenced, providing initial insights into the biosynthesis of the related sugar, L-epivancosamine. pnas.orgnih.govfrontiersin.orgsecondarymetabolites.orgasm.org The genes evaA-E within this cluster were experimentally shown to be sufficient for the in vitro reconstitution of dTDP-L-epivancosamine synthesis. nih.govfrontiersin.org

The BGC for UK-68,597 (auk), a sulfated glycopeptide from Actinoplanes sp. ATCC 53533, also contains genes for vancosamine (B1196374) biosynthesis. nih.govresearchgate.net Interestingly, the auk cluster contains orthologs of evaA, evaB, evaC, and evaD (auk13, auk12, auk9, and auk8, respectively), but lacks an ortholog of evaE. nih.govresearchgate.net This suggests that a functional homolog of evaE may exist outside the defined cluster boundaries, contributing to the final steps of L-vancosamine production. nih.gov A notable feature of the auk cluster is the presence of auk7, a gene encoding a glucose-1-phosphate thymidylyltransferase, which is proposed to enhance the pool of precursors for L-vancosamine synthesis. nih.gov

The balhimycin (B1255283) BGC (bal) from Amycolatopsis balhimycina contains genes designated dvaA-E, which are orthologous to the evaA-E genes. nih.gov However, a key difference lies in the dvaE gene, which is truncated and non-functional. frontiersin.org This truncation leads to the termination of the biosynthetic pathway at the intermediate stage, resulting in the formation of dTDP-L-4-oxovancosamine. frontiersin.org

The table below summarizes the key genes involved in dTDP-L-vancosamine and related sugar biosynthesis in different glycopeptide antibiotic clusters.

| Gene Cluster | Producing Organism | Antibiotic | Genes for Vancosamine/Epivancosamine Synthesis |

| vcm | Amycolatopsis orientalis | Vancomycin | vcaA, vcaB, vcaC, vcaD, vcaE |

| cep | Amycolatopsis orientalis | Chloroeremomycin | evaA, evaB, evaC, evaD, evaE |

| auk | Actinoplanes sp. | UK-68,597 | auk13 (evaA ortholog), auk12 (evaB ortholog), auk9 (evaC ortholog), auk8 (evaD ortholog) |

| bal | Amycolatopsis balhimycina | Balhimycin | dvaA, dvaB, dvaC, dvaD, dvaE (truncated) |

Gene Organization and Putative Operon Structures

The genes for this compound biosynthesis are typically co-localized within the glycopeptide BGC, suggesting they are organized into operons for coordinated expression. nih.gov In the chloroeremomycin cluster, the genes orf23-orf26 were initially proposed to encode the enzymes for TDP-L-epivancosamine biosynthesis based on their sequence homology. pnas.org Subsequent research demonstrated that five genes, orf14 and orf23-26 (later designated evaA-E), are required for the complete pathway. pnas.orgnih.gov

In the vancomycin cluster, the vcaA-E genes are also found clustered together. nih.gov Similarly, in the UK-68,597 cluster, the orthologous genes auk13, auk12, auk9, and auk8 are located in proximity to each other. nih.govresearchgate.net This conserved gene organization across different BGCs points to a strong evolutionary pressure to maintain the functional linkage of these genes. The arrangement of these genes into operon-like structures facilitates their regulation and ensures the timely production of the necessary enzymes for the multistep biosynthesis of the deoxyamino sugar.

Orthology and Homology of Biosynthetic Enzymes Across Microorganisms

The enzymes involved in this compound biosynthesis exhibit significant homology and orthology across different glycopeptide-producing microorganisms. nih.gov Homology refers to a shared ancestry between genes, which can be further classified into orthologs (genes in different species that evolved from a common ancestral gene by speciation) and paralogs (genes related by duplication within a genome). nih.gov

The enzymes encoded by the vcaA-E genes in the vancomycin cluster share a high degree of amino acid sequence identity (at least 75%) with their respective orthologs, the EvaA-E proteins, from the chloroeremomycin cluster. nih.gov Despite this high similarity, subtle differences, particularly in the EvaE and VcaE enzymes, are thought to be responsible for the different stereochemical outcomes of their respective pathways, yielding dTDP-L-epivancosamine and dTDP-L-vancosamine, respectively. nih.govfrontiersin.org

The table below details the orthologous relationships of the this compound biosynthetic enzymes across different glycopeptide BGCs.

| Chloroeremomycin (cep) | Vancomycin (vcm) | UK-68,597 (auk) | Balhimycin (bal) | Proposed Function |

| EvaA | vcaA | auk13 | dvaA | 2,3-dehydratase |

| EvaB | vcaB | auk12 | dvaB | 3-aminotransferase |

| EvaC | vcaC | auk9 | dvaC | 3-N-methyltransferase |

| EvaD | vcaD | auk8 | dvaD | C-5 epimerase |

| EvaE | vcaE | - | dvaE (truncated) | 4-ketoreductase |

The absence of an evaE ortholog in the auk cluster and the truncation of dvaE in the bal cluster highlight the evolutionary divergence of these pathways. nih.govfrontiersin.org This divergence has led to the production of structurally distinct sugar moieties, which in turn contributes to the diversity of glycopeptide antibiotics. The study of these orthologous and homologous enzymes provides a framework for understanding the structure-function relationships that govern the biosynthesis of these complex natural products.

Regulation of this compound Biosynthesis

In the vancomycin gene cluster, a pathway-specific regulatory gene, strR, has been identified. acs.org Overexpression of strR in A. orientalis has been shown to enhance the production of the glycopeptide antibiotic A82846B, a precursor to the semi-synthetic antibiotic oritavancin. acs.org This suggests that StrR acts as a positive regulator of the biosynthetic pathway.

The regulation of glycopeptide antibiotic biosynthesis is complex and can involve multiple layers of control, including transcriptional activation by pathway-specific regulators and feedback inhibition. A deeper understanding of these regulatory networks is crucial for the rational design of strategies to improve antibiotic yields and for the bioengineering of novel glycopeptide derivatives.

Chemoenzymatic and Synthetic Strategies for Dtdp Beta L Vancosamine and Analogs

Chemical Synthesis Approaches for dTDP-beta-L-vancosamine

The total chemical synthesis of this compound is a formidable challenge, primarily addressed by focusing on the stereoselective synthesis of the L-vancosamine sugar moiety itself. Various strategies have been developed to construct this highly functionalized 3-amino-2,3,6-trideoxy-3-C-methyl-L-lyxo-hexopyranose.

Alternative strategies utilize non-carbohydrate precursors, offering a different path to the vancosamine (B1196374) core. A notable method involves the creation of a carbamate-protected L-vancosamine glycal, which is considered a versatile precursor for various vancosamine derivatives. acs.orgnih.gov This synthesis is based on a sequence featuring the diastereoselective addition of an allenyl stannane, a tungsten-catalyzed alkynol cycloisomerization, and a rhodium-catalyzed C−H insertion of a carbamate (B1207046) nitrogen. acs.orgnih.gov This sequence provides an efficient strategy for accessing 3-amino sugar derivatives from simple, non-carbohydrate starting materials. nih.gov

While these methods successfully yield the vancosamine sugar or its activated glycosyl donors, the final chemical attachment of the dTDP (deoxythymidine diphosphate) group is complex. Consequently, the synthesis of the complete nucleotide sugar often relies on chemoenzymatic methods, where the chemically synthesized sugar is converted to its activated dTDP form using enzymes. For instance, the closely related analog dTDP-β-L-4-epi-vancosamine was synthesized chemically to enable the characterization of the glycosyltransferase GtfA, highlighting the necessity of such synthetic efforts for biochemical studies. nih.govnih.gov

In Vitro Enzymatic Reconstitution of Biosynthetic Pathways

Recreating the natural biosynthetic pathway of dTDP-L-vancosamine in a controlled in vitro setting offers a powerful alternative to total chemical synthesis. This approach leverages the high stereo- and regioselectivity of enzymes to build the complex sugar from a simple precursor. The biosynthesis of dTDP-L-vancosamine starts from dTDP-4-keto-6-deoxy-D-glucose, a key intermediate in many deoxysugar pathways. nih.govresearchgate.net

The biosynthetic pathway for dTDP-L-epivancosamine, found in the chloroeremomycin (B1668801) producer, has served as a well-studied model. frontiersin.org In this pathway, five enzymes, designated EvaA through EvaE, transform dTDP-4-oxo-6-deoxy-D-glucose into the final product, dTDP-L-epivancosamine. frontiersin.org The vancomycin (B549263) biosynthetic gene cluster contains a homologous set of genes (vcaA-E) predicted to perform the analogous conversion to dTDP-L-vancosamine. frontiersin.org The enzymatic steps are thought to proceed as follows:

C-2 Deoxygenation: A dehydratase initiates the process.

C-3,5 Epimerization: An epimerase alters the stereochemistry at positions C-3 and C-5.

C-4 Amination: An aminotransferase introduces the crucial amino group at C-4.

C-3 Methylation: A methyltransferase adds the C-3 methyl group.

C-4 Keto Reduction: A final reductase (VcaE) establishes the final stereochemistry, yielding dTDP-L-vancosamine. The difference in the final product (L-vancosamine vs. L-epivancosamine) is attributed to minor differences in the final reductase enzyme (VcaE vs. EvaE). frontiersin.org

In vitro reconstitution of such pathways has been successfully demonstrated for analogous dTDP-sugars. The entire biosynthetic pathway for dTDP-L-daunosamine, the sugar moiety of the anticancer drug doxorubicin, has been reconstituted in vitro. nih.govacs.org These studies not only confirmed the function of the enzymes but also identified reaction bottlenecks and competing side reactions. nih.gov Similarly, small quantities of dTDP-L-4-epi-vancosamine have been prepared via pathway reconstitution to facilitate the characterization of glycosyltransferase enzymes. nih.gov These reconstituted systems provide a platform for producing the activated sugar and for engineering the pathway to create novel sugar derivatives. nih.govacs.org

Enzyme Immobilization Techniques for dTDP-Sugar Production

For the large-scale and economically viable production of dTDP-sugars, efficient recovery and reuse of the biosynthetic enzymes are essential. scispace.comnih.gov Enzyme immobilization provides a robust solution by anchoring the enzymes to a solid support, which facilitates their separation from the reaction mixture and allows for their repeated use in multiple reaction cycles. scispace.compibb.ac.cn

Several advanced immobilization techniques have been developed for enzymes involved in nucleotide sugar synthesis:

Co-immobilization on Carrier Resins: Multiple enzymes in a cascade can be co-immobilized on a single support. One effective method involves fusing the enzymes to a cationic binding module, such as Zbasic2, which then binds strongly to an anionic carrier material. wiley.com This technique was used to co-immobilize a glycosyltransferase and sucrose (B13894) synthase, achieving high loading efficiency and allowing the catalyst to be reused for 15 cycles with approximately 40% of its initial activity retained. wiley.com

Immobilization on Magnetic Beads: Enzymes can be attached to magnetically recoverable beads. This allows for the simple and rapid removal of the biocatalyst from the reaction vessel using a magnet. An entire multi-enzyme cascade for glycan synthesis has been successfully immobilized using this method, enabling the system to be reused up to five times. acs.org

Encapsulation and Continuous Flow Reactors: Immobilized enzyme modules can be integrated into more advanced reactor setups. By compartmentalizing the immobilized enzymes, they can be used in continuous flow reactors, paving the way for automated and continuous production of dTDP-sugars and other glycans. acs.org

These techniques significantly reduce production costs by minimizing the need for expensive enzymes and simplifying downstream processing, making enzymatic dTDP-sugar synthesis a more attractive industrial proposition. nih.govpibb.ac.cn

Strategies for Chemoenzymatic Glycodiversification

Glycodiversification, the process of creating structural diversity by altering the carbohydrate moieties on a molecule, is a powerful strategy for developing new drugs with improved properties. nih.govnih.gov Chemoenzymatic approaches are particularly well-suited for this, combining the flexibility of chemical synthesis with the precision of enzymatic catalysis.

Glycosyltransferases (GTs), the enzymes that transfer activated sugars to acceptor molecules, are central to glycodiversification. While some GTs are highly specific, many exhibit a degree of substrate promiscuity, meaning they can accept and transfer sugars that are structurally similar to their natural substrate. acs.orgnumberanalytics.com This inherent flexibility can be exploited in a strategy known as chemoenzymatic glycorandomization. acs.orgwikipedia.org

By supplying a promiscuous GT with a library of non-native dTDP-sugar analogs, a corresponding library of novel glycosylated compounds can be generated. acs.org The substrate specificity of a GT is dictated by the chemical properties and shape of its active site, and understanding these interactions is key to predicting its utility for glycodiversification. numberanalytics.com For example, studies on GtfA, the epivancosaminyl transferase from the chloroeremomycin pathway, revealed that it strongly prefers to glycosylate an aglycon that already bears a glucose moiety, demonstrating a specific substrate preference that guides the biosynthetic sequence. nih.govresearchgate.net Exploring the substrate tolerance of GTs is therefore a critical first step in designing glycodiversification experiments.

When the natural promiscuity of a wild-type glycosyltransferase is insufficient for a desired transformation, its specificity can be intentionally altered through protein engineering. nih.govnih.gov This allows for the creation of mutant enzymes with expanded substrate scopes, enabling them to utilize a wider range of sugar donors or acceptor molecules. nih.govgoogle.com

The two primary strategies for enzyme engineering are:

Rational Design: This approach uses detailed knowledge of the enzyme's three-dimensional structure, often obtained from X-ray crystallography, to guide targeted mutations. nih.govnumberanalytics.com By altering specific amino acid residues in the substrate-binding site, researchers can rationally redesign the enzyme's active site to accommodate new substrates. nih.gov This structure-guided approach has been successfully used to engineer plant UGTs with improved recognition of donor substrates and broader specificity. nih.gov

Directed Evolution: This strategy mimics natural evolution in the laboratory. It involves generating large libraries of random enzyme mutants and then using a high-throughput screening or selection system to identify variants with the desired properties. nih.govnumberanalytics.com

Through these engineering efforts, GTs can be tailored to become more effective biocatalysts for producing novel glycosides with potentially enhanced biological activities. numberanalytics.comnih.gov

A major bottleneck in glycodiversification is the limited availability of diverse, activated sugar donors. nih.gov The creation of libraries containing novel dTDP-deoxysugars is therefore a crucial enabling step. Chemoenzymatic synthesis is the most effective method for producing these libraries. nih.govacs.org

The general strategy involves starting with a common, readily accessible biosynthetic intermediate and using a panel of enzymes in a combinatorial fashion to generate structural diversity. A frequent starting point is dTDP-4-keto-6-deoxy-α-D-glucose, a key branch point in many deoxysugar biosynthetic pathways. nih.govnih.gov From this intermediate, a variety of enzymatic modifications can be introduced:

Epimerases can alter the stereochemistry at different carbon centers.

Reductases can reduce keto groups to hydroxyl groups with specific stereoselectivity.

Aminotransferases can introduce amino groups.

Methyltransferases can add methyl groups.

A powerful demonstration of this concept involved an in vitro reconstituted pathway for dTDP-L-daunosamine. nih.govresearchgate.net By replacing the native ketoreductase with a different reductase from a heterologous pathway that had the opposite stereospecificity, the researchers were able to successfully produce a different dTDP-sugar, demonstrating the potential for combinatorial synthesis by simply swapping enzyme modules. nih.govresearchgate.net By systematically applying different combinations of tailoring enzymes, a wide array of novel dTDP-deoxysugars can be synthesized for use in glycodiversification efforts. researchgate.netresearchgate.net

Table of Mentioned Compounds

| Compound Name | Abbreviation / Other Names |

|---|---|

| This compound | - |

| Vancomycin | - |

| Chloroeremomycin | - |

| L-vancosamine | 3-amino-2,3,6-trideoxy-3-C-methyl-L-lyxo-hexopyranose |

| Methyl α-D-mannopyranoside | - |

| Deoxythymidine diphosphate (B83284) | dTDP |

| dTDP-β-L-4-epi-vancosamine | dTDP-L-epivancosamine |

| dTDP-4-keto-6-deoxy-D-glucose | dTDP-4-oxo-6-deoxy-D-glucose |

| Doxorubicin | - |

| dTDP-L-daunosamine | - |

| Sucrose | - |

Biological Role and Significance in Natural Product Glycosylation

dTDP-beta-L-vancosamine as a Crucial Glycosyl Donor in Vancomycin (B549263) Biosynthesis

The biosynthesis of the glycopeptide antibiotic vancomycin is a complex multi-step process, culminating in glycosylation events that are critical for its biological activity. In the ultimate step of this pathway, the activated sugar nucleotide this compound serves as the essential donor of the L-vancosamine moiety. qmul.ac.ukresearchgate.net This reaction is catalyzed by the enzyme devancosaminyl-vancomycin vancosaminetransferase, also known as GtfD, which is isolated from the vancomycin-producing bacterium Amycolatopsis orientalis. qmul.ac.uk

The enzyme GtfD specifically facilitates the transfer of the vancosamine (B1196374) sugar from this compound to the glucose moiety already attached to the heptapeptide (B1575542) aglycone core of a precursor molecule, devancosaminyl-vancomycin (also referred to as vancomycin pseudoaglycone). qmul.ac.uknih.govqmul.ac.uk This transfer results in the formation of the final, mature vancomycin molecule and the release of dTDP. qmul.ac.uk The TDP-vancosaminyltransferase GtfD is a member of the GT-B glycosyltransferase superfamily and is indispensable for the completion of vancomycin biosynthesis. ebi.ac.uk The precise attachment of vancosamine forms a disaccharide structure on the vancomycin scaffold, which is a hallmark of this class of antibiotics. nih.gov

| Enzyme | Donor Substrate | Acceptor Substrate | Product | Function in Vancomycin Biosynthesis |

| GtfD (devancosaminyl-vancomycin vancosaminetransferase) | This compound | Devancosaminyl-vancomycin | Vancomycin | Catalyzes the final glycosylation step, attaching the vancosamine sugar. qmul.ac.uk |

| GtfE (vancomycin aglycone glucosyltransferase) | dTDP-D-glucose | Vancomycin aglycone | Desvancosaminyl-vancomycin | Catalyzes the initial glycosylation, attaching glucose to the peptide core. nih.gov |

Impact of Vancosamine Glycosylation on Glycopeptide Antibiotic Structure-Activity Relationships

The vancosamine sugar contributes to the binding affinity through a subtle but significant hydrophobic interaction. iupac.org Specifically, the 6-methyl group of the vancosamine residue is positioned adjacent to the methyl group of the C-terminal alanine (B10760859) of the cell wall precursor in the bound complex. iupac.org This interaction is strengthened by the presence of the nearby charged amino group on the vancosamine sugar, which is thought to structure local water molecules, thereby enhancing the hydrophobic effect. iupac.org Acetylation of this amino group has been shown to reduce the binding constant to the cell wall analogue by a factor of approximately three. iupac.org

Furthermore, the vancosamine moiety has become a key target for semi-synthetic modifications to create second-generation glycopeptides with enhanced properties. oup.comnih.gov Attaching hydrophobic side chains to the vancosamine amino group has proven to be a successful strategy to overcome vancomycin resistance. oup.comnih.gov These modifications can improve the antibiotic's potency by enabling it to anchor to the bacterial membrane, which may introduce secondary mechanisms of action. researchgate.net For instance, derivatives with N-substituted hydrophobic alkyl or aryl side chains on the vancosamine sugar exhibit significantly enhanced activity against vancomycin-resistant enterococci (VRE). oup.com This demonstrates that the vancosamine sugar is a critical determinant in the structure-activity relationship (SAR) of glycopeptide antibiotics, influencing both target binding and the potential to combat resistance. nih.govtaylorfrancis.com

| Modification to Vancosamine | Impact on Activity | Rationale |

| Acetylation of the amino group | Decreased binding affinity to D-Ala-D-Ala target. iupac.org | Disrupts the favorable interaction enhanced by the charged amino group. iupac.org |

| Addition of hydrophobic N-alkyl side chains | Enhanced activity against vancomycin-resistant bacteria (VRE). oup.com | Promotes membrane anchoring, potentially adding a secondary mode of action and improving potency. nih.govresearchgate.net |

| Conjugation of cationic lipophilic moieties | High antibacterial activity against Gram-positive bacteria. nih.gov | Strategic modifications can significantly alter and improve efficacy against resistant strains. nih.gov |

Contribution to the Structural Diversity of Dalbaheptide Antibiotics

The dalbaheptide class of antibiotics, which includes vancomycin, exhibits significant structural diversity, much of which arises from variations in the number, type, and position of sugar moieties attached to the core heptapeptide scaffold. nih.govnih.gov The biosynthesis of these sugars, such as vancosamine and its isomers, and their subsequent attachment by dedicated glycosyltransferases are key drivers of this diversity. nih.govnih.gov

A prime example is the comparison between vancomycin and chloroeremomycin (B1668801). While both share an identical peptide core, they differ in their glycosylation patterns. nih.gov Vancomycin contains L-vancosamine, whereas chloroeremomycin is decorated with L-4-epi-vancosamine, an isomer that differs only in the stereochemistry at the C-4 hydroxyl group. nih.govwikipedia.org This subtle change is the result of a different enzyme in the final step of the sugar's biosynthetic pathway. nih.govwikipedia.org

The attachment of these different sugars is carried out by distinct but homologous glycosyltransferases. nih.govnih.gov In chloroeremomycin biosynthesis, three glycosyltransferases (GtfA, GtfB, and GtfC) are involved. GtfA, a TDP-epi-vancosaminyltransferase, attaches 4-epi-vancosamine to the β-hydroxytyrosine at residue 6 of the aglycone. nih.govnih.gov In contrast, the GtfD enzyme in the vancomycin pathway attaches vancosamine to the glucose sugar at residue 4. nih.gov These specialized enzymes, encoded within the antibiotic biosynthetic gene clusters, allow for the coordinated production and attachment of specific sugar moieties, leading to the generation of distinct antibiotic molecules with potentially different biological activities. nih.govnih.gov This enzymatic machinery provides a basis for the structural diversification of dalbaheptide antibiotics and offers potential for combinatorial biosynthesis to generate novel antibiotic compounds. nih.govnih.gov

Future Research Directions and Applications

Discovery and Characterization of Novel dTDP-beta-L-vancosamine Biosynthetic Enzymes and Pathways

The biosynthesis of this compound and its stereoisomer, dTDP-beta-L-epivancosamine, involves a multi-step enzymatic cascade starting from the common intermediate dTDP-4-keto-6-deoxy-D-glucose. researchgate.netnih.govfrontiersin.org The pathway for dTDP-L-epivancosamine in the chloroeremomycin (B1668801) producer Amycolatopsis orientalis has been well-characterized, involving five key enzymes: EvaA, EvaB, EvaC, EvaD, and EvaE. researchgate.netnih.govpnas.org These enzymes catalyze a series of reactions including C-2 deoxygenation, C-3 amination and methylation, C-5 epimerization, and C-4 ketoreduction. researchgate.net

Future research will focus on genome mining and functional genomics to discover novel enzymes and alternative biosynthetic pathways for this compound and related aminosugars from diverse microbial sources. While the enzymes for dTDP-L-epivancosamine (EvaA-E) and dTDP-L-vancosamine (VcaA-E) are known, subtle differences, particularly in the final ketoreductase step (EvaE vs. VcaE), determine the final stereochemistry. nih.gov Identifying and characterizing new homologues of these enzymes could reveal catalysts with improved stability, efficiency, or altered substrate specificity. For instance, the biosynthetic gene cluster for the glycopeptide antibiotic UK-68,597 contains orthologs for only four of the five key enzymes, suggesting a functional homolog for the fifth enzyme may exist outside the primary cluster. nih.govresearchgate.net Such discoveries could expand the enzymatic toolkit available for synthetic biology and biocatalysis.

The characterization process for these novel enzymes will involve heterologous expression, purification, and in vitro reconstitution of the biosynthetic pathway to confirm their function and study their kinetic properties. researchgate.netpnas.orgnih.gov This approach has been successfully used to delineate the biosynthetic pathways for various deoxysugars and will be critical for validating newly discovered enzymes. researchgate.netacs.org

Table 1: Key Enzyme Classes in dTDP-L-vancosamine and dTDP-L-epivancosamine Biosynthesis

| Enzyme Class | Function | Example Enzyme(s) | Source Organism |

|---|---|---|---|

| 2,3-Dehydratase | C-2 Deoxygenation | EvaA | Amycolatopsis orientalis |

| Aminotransferase | C-3 Amination | EvaB | Amycolatopsis orientalis |

| Methyltransferase | C-3 Methylation | EvaC | Amycolatopsis orientalis |

| 3,5-Epimerase | C-5 Epimerization | EvaD | Amycolatopsis orientalis |

Advanced Enzyme Engineering for Tailored Glycosyltransferase Activity

Glycosyltransferases (GTs) are the enzymes responsible for transferring the vancosamine (B1196374) moiety from its dTDP-activated form to an aglycone scaffold, a critical step in antibiotic biosynthesis. nih.govresearchgate.net Many of these GTs exhibit a degree of substrate promiscuity, which can be exploited to create novel glycosylated compounds. nih.govfrontiersin.org However, the natural flexibility of these enzymes is often limited. nih.gov

Advanced enzyme engineering techniques, such as directed evolution and rational design, are poised to overcome these limitations. nih.govfrontiersin.org By creating libraries of mutant GTs and screening them for desired activities, researchers can develop enzymes with tailored substrate specificities. This could enable the attachment of this compound to a wide range of non-native aglycones, leading to the generation of novel glycopeptide antibiotics with potentially improved properties. jmb.or.kr For example, error-prone PCR and saturation mutagenesis have been used to significantly improve the activity and broaden the substrate scope of GTs. frontiersin.org

Another promising approach is the creation of chimeric glycosyltransferases through domain swapping. researchgate.net GTs often have a modular structure with distinct domains responsible for recognizing the sugar donor and the aglycone acceptor. researchgate.net By combining domains from different GTs, it may be possible to create hybrid enzymes with predictable and novel specificities, further expanding the possibilities for glycodiversification. researchgate.net The crystal structures of several GTs, including GtfA and GtfD from the vancomycin (B549263) and chloroeremomycin pathways, provide a structural basis for such engineering efforts. ebi.ac.ukpnas.org

Table 2: Glycosyltransferases in Vancomycin Group Antibiotic Biosynthesis

| Enzyme | Function | Sugar Donor | Acceptor Substrate (Example) | Antibiotic Pathway |

|---|---|---|---|---|

| GtfD | Transfers L-vancosamine | This compound | Monoglucosylated heptapeptide (B1575542) | Vancomycin ebi.ac.uknih.gov |

| GtfA | Transfers L-4-epi-vancosamine | dTDP-beta-L-4-epi-vancosamine | Desvancosaminyl-vancomycin (DVV) | Chloroeremomycin nih.govpnas.orgresearchgate.net |

Development of Biocatalytic Systems for Scalable Production of this compound and its Derivatives

The limited availability of dTDP-activated deoxysugars is a major bottleneck for in-depth biochemical studies and for the chemoenzymatic synthesis of novel compounds. jmb.or.krgoogle.com Chemical synthesis is often complex and low-yielding. nih.gov Therefore, developing robust and scalable biocatalytic systems for the production of this compound and its derivatives is a critical area of research.

One approach involves the in vitro reconstitution of the entire biosynthetic pathway using a cocktail of purified enzymes. acs.org This "one-pot" enzymatic synthesis has been successfully demonstrated for related deoxysugars like dTDP-L-rhamnose, starting from inexpensive precursors like dTMP and glucose-1-phosphate. frontiersin.orggeorgefox.edu Such cell-free systems offer precise control over reaction conditions and simplify product purification. Researchers have reconstituted the dTDP-L-daunosamine pathway using eight enzymes from various microbial strains, showcasing the potential for combinatorial synthesis. acs.org

An alternative and potentially more cost-effective strategy is the use of whole-cell biocatalysts. google.com This involves metabolically engineering microorganisms like E. coli to overproduce the desired dTDP-sugar. google.com By inactivating competing endogenous pathways and overexpressing the genes of the target biosynthetic pathway, the cellular machinery can be harnessed for efficient production from simple carbon sources like glucose. google.com Furthermore, the immobilization of key enzymes can enhance their stability and reusability, making the process more economically viable for industrial-scale applications. koreascience.kr

Integration of Synthetic Biology for Enhanced Deoxysugar Biosynthesis

Synthetic biology offers powerful tools to engineer and optimize the biosynthesis of deoxysugars like this compound. acs.orgsciepublish.com A key strategy is the assembly of biosynthetic genes into standardized biological parts, or "BioBricks," which can be easily combined in a modular fashion to create novel pathways. acs.orgnih.govresearchgate.net

This "plug-and-play" approach allows for the rapid construction and testing of different pathway variations to identify the most efficient combination of enzymes. acs.orgnih.gov For instance, BioBricks containing genes for TDP-d-glucose synthase and TDP-d-glucose-4,6-dehydratase from different antibiotic pathways have been cloned and expressed to optimize the production of deoxysugar intermediates. acs.orgnih.gov

By introducing these engineered deoxysugar biosynthetic cassettes into a suitable host organism, such as Streptomyces coelicolor, that also expresses a promiscuous glycosyltransferase, new glycosylated natural products can be generated through combinatorial biosynthesis. acs.orgnih.govacs.org The integration of synthetic biology principles not only enhances the production of known dTDP-sugars but also facilitates the creation of "unnatural" natural products by feeding engineered pathways with novel precursors or by combining enzymes with different specificities. researchgate.netacs.org This approach holds immense potential for expanding the chemical diversity of glycopeptide antibiotics and other natural products.

常见问题

Basic Research Questions

Q. What are the key challenges in isolating and characterizing dTDP-β-L-vancosamine in microbial biosynthesis pathways?

- Methodological Answer : Isolation requires advanced chromatographic techniques (e.g., HPLC coupled with mass spectrometry) to distinguish dTDP-β-L-vancosamine from structurally similar intermediates like dTDP-β-L-rhamnose or dTDP-β-L-mycarose . Characterization should include NMR (¹H, ¹³C, 2D COSY) and comparison with synthetic standards. Challenges include low natural abundance and instability of the sugar-nucleotide bond under acidic conditions .

Q. How can researchers design experiments to validate the enzymatic activity of Vancosamine synthases in vitro?

- Experimental Design :

- Step 1 : Clone and express the putative synthase gene in a heterologous host (e.g., E. coli BL21).

- Step 2 : Purify the enzyme via affinity chromatography and confirm purity via SDS-PAGE.

- Step 3 : Perform kinetic assays using dTDP-α-D-glucose as substrate, monitoring product formation via LC-MS.

- Controls : Include heat-inactivated enzyme and substrate-only reactions.

- Data Analysis : Use Michaelis-Menten kinetics to calculate and . Address contradictory activity reports by testing pH, cofactors (e.g., Mg²⁺), and temperature .

Q. What analytical methods are most reliable for quantifying dTDP-β-L-vancosamine in complex biological matrices?

- Recommended Techniques :

| Method | Sensitivity | Limitations |

|---|---|---|

| LC-MS/MS | 0.1–1.0 nM | Requires isotopic internal standards (e.g., ¹³C-labeled analogs). |

| HILIC-UV | 10–100 nM | Poor resolution for polar metabolites. |

| Enzymatic assays | 1–10 µM | Cross-reactivity with other dTDP-sugars. |

Advanced Research Questions

Q. How can conflicting data on the stereochemical configuration of dTDP-β-L-vancosamine in Amycolatopsis species be resolved?

- Contradiction Analysis :

- Hypothesis 1 : Variability arises from differences in bacterial strain biosynthetic gene clusters.

- Hypothesis 2 : Epimerization during extraction alters stereochemistry.

- Methodology :

- Use CRISPR-Cas9 to knockout putative epimerase genes in model strains.

- Compare wild-type and mutant strains via chiral GC-MS and X-ray crystallography of enzyme-substrate complexes.

- Apply systematic review protocols (e.g., COSMOS-E) to assess study heterogeneity, such as growth conditions or extraction protocols .

Q. What computational strategies are effective for modeling dTDP-β-L-vancosamine’s role in glycopeptide antibiotic resistance?

- Approaches :

- Molecular Dynamics (MD) : Simulate interactions between vancomycin and lipid II analogues modified with dTDP-β-L-vancosamine.

- Docking Studies : Use AutoDock Vina to predict binding affinity changes due to sugar moiety alterations.

- Machine Learning : Train models on existing structural data to predict resistance phenotypes from synthase mutations.

Q. How should researchers address discrepancies in reported biosynthetic yields of dTDP-β-L-vancosamine across fermentation systems?

- Root-Cause Analysis Framework :

| Factor | Impact Assessment |

|---|---|

| Carbon Source | Compare glucose vs. glycerol-fed fermentations via metabolomics. |

| Oxygenation | Use dissolved O₂ probes to correlate levels with intermediate accumulation. |

| Gene Expression | Perform qRT-PCR on vanc cluster genes under varying conditions. |

- Solution : Optimize fed-batch bioreactors using design of experiments (DoE) to identify critical parameters. Validate with RNA-seq to link yield to transcriptional activity .

Methodological Guidance for Data Interpretation

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in dTDP-β-L-vancosamine biosynthesis studies?

- Recommended Workflow :

ANOVA : Test for significant differences between experimental groups (e.g., gene overexpression vs. control).

Dose-Response Meta-Analysis : Combine data from multiple studies using random-effects models if heterogeneity is high.

Sensitivity Analysis : Assess robustness by excluding outliers or low-quality datasets (e.g., those lacking technical replicates).

Q. How can researchers ensure reproducibility when synthesizing dTDP-β-L-vancosamine analogs for SAR studies?

- Checklist for Reproducibility :

- Documentation : Provide detailed synthetic protocols (e.g., reaction stoichiometry, purification gradients) in supplementary materials.

- Characterization : Report ≥95% purity (HPLC) and full spectral data (NMR, HRMS).

- Negative Controls : Include analogs with scrambled sugar configurations to validate specificity in biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。